Theophylline, 8-pentylthio-2-thio-
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Overview
Description
Theophylline, 8-pentylthio-2-thio- is a chemical compound with the molecular formula C12H18N4O2S2. It is a derivative of theophylline, a well-known methylxanthine drug used primarily for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)
Preparation Methods
The synthesis of Theophylline, 8-pentylthio-2-thio- involves several stepsThe reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Theophylline, 8-pentylthio-2-thio- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the thio groups to thiols using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Theophylline, 8-pentylthio-2-thio- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Industry: It is used in the development of new materials and as an additive in certain industrial processes.
Mechanism of Action
Theophylline, 8-pentylthio-2-thio- exerts its effects through several mechanisms:
Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and subsequent relaxation of bronchial smooth muscle.
Adenosine Receptor Blockade: The compound blocks adenosine receptors, which contributes to its bronchodilator and anti-inflammatory effects.
Histone Deacetylase Activation: It enhances histone deacetylase activity, which helps in reducing the expression of inflammatory genes.
Comparison with Similar Compounds
Theophylline, 8-pentylthio-2-thio- is unique compared to other methylxanthine derivatives due to the presence of pentylthio and thio groups. Similar compounds include:
Theobromine: Another methylxanthine with similar bronchodilator effects but different chemical structure.
8-Alkylthio-6-thio-substituted Theophylline Analogues: These compounds have been studied for their selective inhibition of progesterone receptors.
Properties
CAS No. |
4869-70-9 |
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Molecular Formula |
C12H18N4OS2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1,3-dimethyl-8-pentylsulfanyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C12H18N4OS2/c1-4-5-6-7-19-11-13-8-9(14-11)15(2)12(18)16(3)10(8)17/h4-7H2,1-3H3,(H,13,14) |
InChI Key |
AYOOHXCZCYWXBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=NC2=C(N1)C(=O)N(C(=S)N2C)C |
Origin of Product |
United States |
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